molecular formula C₁₀H₁₃N₅NaO₇P B015961 Zidovudine monophosphate CAS No. 29706-85-2

Zidovudine monophosphate

Cat. No. B015961
CAS RN: 29706-85-2
M. Wt: 347.22 g/mol
InChI Key: OIFWQOKDSPDILA-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Zidovudine from thymidine involves several steps, including the protection of the primary hydroxyl group, conversion to an anhydro intermediate, azidation, and final deprotection. An improved synthesis method reported by Jiang Yu (2005) achieves a yield of 63%, demonstrating the efficiency of modern synthetic routes for Zidovudine production (Yu, 2005).

Molecular Structure Analysis

Zidovudine's molecular structure is characterized by the presence of an azido group at the 3' position of the deoxyribose sugar, which is essential for its antiviral activity. The molecule undergoes intracellular phosphorylation to form ZDVMP, which is crucial for its subsequent conversion to the active triphosphate form.

Chemical Reactions and Properties

ZDV is metabolized predominantly to ZDVMP within cells, with smaller amounts of the di- and triphosphate anabolites. The presence of other nucleoside analogues like dideoxyinosine (ddI) and dideoxycytidine (ddC) does not significantly affect the intracellular phosphorylation of ZDV, indicating that ZDV retains its pharmacological activity in combination therapies (Veal et al., 1994).

Scientific Research Applications

  • Assay Development for Drug Monitoring : A study developed a validated assay for measuring intracellular zidovudine and its phosphorylated anabolites, including ZDVMP, in peripheral blood mononuclear cells. This assay is valuable for HIV treatment and monitoring drug activity (Peter, Lalezari, & Gambertoglio, 1996).

  • Effectiveness in HIV Treatment : Zidovudine, which is metabolized to ZDVMP, has been shown to effectively reduce opportunistic infections and neoplasms in AIDS and AIDS-related complex (ARC) patients, improving survival rates and quality of life despite some adverse effects (Langtry & Campoli-Richards, 1989).

  • Pharmacokinetics in HIV Therapy : The concentration of ZDV and its phosphorylated anabolites, including ZDVMP, in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients reflects the dose-response relationship. This aids in the appropriate utilization of ZDV in HIV treatment (Slusher et al., 1992).

  • Antiretroviral Therapy Cornerstone : Zidovudine remains a cornerstone in antiretroviral therapy for HIV-infected individuals. Its potential for improved efficacy, limiting toxicity, and potentially preventing viral resistance is significant (Mcleod & Hammer, 1992).

  • Mitochondrial Cardiotoxicity : Long-term use of zidovudine may cause mitochondrial cardiotoxicity by limiting the pool of thymidine phosphorylation, potentially limiting mitochondrial DNA replication (Susan-Resiga et al., 2007).

  • Mechanism of Action and Antiviral Activity : Zidovudine is a potent inhibitor of HIV and other retroviruses, but its exact mechanism of action, including the role of its metabolites like ZDVMP, remains not fully understood (Furman & Barry, 1988).

  • Mitochondrial Toxicity and ZDVMP : ZDVMP, not ZDVTP, is responsible for mitochondrial toxicity in zidovudine-treated cells. Increased toxicity is associated with the activation of cytosolic thymidine kinase (Sales et al., 2001).

  • Pregnancy and HIV Transmission : Intravenous zidovudine therapy provides high antiviral activity and reduces vertical transmission in HIV-infected pregnant women and newborn infants. This involves monitoring the levels of ZDV and its metabolites, including ZDVMP (Rodman et al., 1999).

Safety And Hazards

Zidovudine can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, a buildup of lactic acid in the blood (lactic acidosis), liver problems, muscle disease (myopathy), and blood disorders, such as a very low number of red blood cells (severe anemia) or lower than normal number of white blood cells (neutropenia) .

Future Directions

Zidovudine is a potent in vitro inhibitor of human immunodeficiency virus (HIV) with varying efficacy against other retroviruses . With the exception of Epstein-Barr virus, all non-retroviruses tested so far have been insensitive to inhibition by zidovudine . In vivo, efficacy of zidovudine was demonstrated against Rauscher murine leukemia virus and feline leukemia virus . These results suggest that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .

properties

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFWQOKDSPDILA-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183855
Record name Zidovudine 5'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zidovudine monophosphate

CAS RN

29706-85-2
Record name Zidovudine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidovudine monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zidovudine 5'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIDOVUDINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zidovudine monophosphate
Reactant of Route 2
Reactant of Route 2
Zidovudine monophosphate
Reactant of Route 3
Zidovudine monophosphate
Reactant of Route 4
Reactant of Route 4
Zidovudine monophosphate
Reactant of Route 5
Reactant of Route 5
Zidovudine monophosphate
Reactant of Route 6
Zidovudine monophosphate

Citations

For This Compound
269
Citations
LR Miranda, M Götte… - Antimicrobial agents and …, 2005 - Am Soc Microbiol
Thymidine analog mutations (TAMs) in human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) confer resistance to zidovudine (AZT) by increasing the rate of ATP-…
Number of citations: 77 journals.asm.org
K Peter, JG Gambertoglio - Clinical Pharmacology & …, 1996 - Wiley Online Library
… This study compared concentrations of zidovudine monophosphate, zidovudine diphosphate, and zidovudine triphosphate with P-glycoprotein expression in peripheral blood …
PA Furman, DW Barry - The American journal of medicine, 1988 - europepmc.org
… Incorporation of zidovudine monophosphate results in chain termination. However, it is not clear which mechanism, chain termination or competition with thymidine 5'-triphosphate, or a …
Number of citations: 137 europepmc.org
I Lefebvre, JY Puy, C Perrin, C Périgaud - Journal of Chromatography B, 2007 - Elsevier
A simple and rapid analytical method for the simultaneous quantification of zidovudine (AZT) and its monophosphate (AZTMP) in cell extracts has been developed using high-…
JH Rodman, B Robbins, PM Flynn… - Journal of Infectious …, 1996 - academic.oup.com
… The amount of zidovudine monophosphate in PBMC was … had less intracellular zidovudine monophosphate. Zidovudine … with higher intracellular zidovudine monophosphate but lower …
Number of citations: 59 0-academic-oup-com.brum.beds.ac.uk
X Tan, FD Boudinot - Journal of Chromatography B: Biomedical Sciences …, 2000 - Elsevier
… Novel prodrugs for the intracellular delivery of zidovudine monophosphate (AZTMP) have recently been designed. To investigate the bioconversion and pharmacokinetic profiles of …
X Tan, FD Boudinot, CK Chu, D Egron… - Antiviral Chemistry …, 2000 - journals.sagepub.com
The pharmacokinetics of a bispivaloylthioethyl prodrug of zidovudine monophosphate (AZTMP), bis(t-butyl-SATE)-AZTMP, and intracellular conversion of the prodrug to AZTMP were …
CV Fletcher, SP Kawle, TN Kakuda, PL Anderson… - Aids, 2000 - journals.lww.com
… that the intracellular concentrations of zidovudine monophosphate were related in an inverse … As has been suggested for a similar relationship between zidovudine monophosphate and …
Number of citations: 160 journals.lww.com
K Peter, JG Gambertoglio - Pharmaceutical research, 1998 - Springer
… The apparent Km value of the thymidilate kinase is two times greater for zidovudine monophosphate than that for deoxythymidin monophosphate (dTMP) (8.6umol/L versus 4.1umol/L). …
VI Avramis, W Markson, RL Jackson… - AIDS (London …, 1989 - europepmc.org
… of activation by TK and also of zidovudine monophosphate, by thymidylate kinase, to the … of zidovudine to zidovudine monophosphate and zidovudine monophosphate to zidovudine …
Number of citations: 54 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.